molecular formula C6H12O2 B12396275 2,2-Dimethylbutanoic acid-d11

2,2-Dimethylbutanoic acid-d11

Cat. No.: B12396275
M. Wt: 127.23 g/mol
InChI Key: VUAXHMVRKOTJKP-BIQBMNTRSA-N
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Description

2,2-Dimethylbutanoic acid-d11 is a deuterium-labeled version of 2,2-Dimethylbutanoic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C6HD11O2, and it is commonly used in scientific research due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylbutanoic acid-d11 involves the incorporation of deuterium into the molecular structure of 2,2-Dimethylbutanoic acid. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the target molecule. The purity of the final product is critical, and rigorous quality control measures are implemented to achieve high isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbutanoic acid-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethylbutanoic acid-d11 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 2,2-Dimethylbutanoic acid-d11 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound provide a distinct signature that can be detected using various analytical techniques, such as mass spectrometry. This allows researchers to track the movement and transformation of the compound in different environments. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2-Dimethylbutanoic acid-d11 include:

Uniqueness

The uniqueness of this compound lies in its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved sensitivity in detection and the ability to study reaction mechanisms and metabolic pathways with greater precision .

Properties

Molecular Formula

C6H12O2

Molecular Weight

127.23 g/mol

IUPAC Name

3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)/i1D3,2D3,3D3,4D2

InChI Key

VUAXHMVRKOTJKP-BIQBMNTRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCC(C)(C)C(=O)O

Origin of Product

United States

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